molecular formula C22H23NO B1598560 3-(Tritylamino)propan-1-ol CAS No. 89448-83-9

3-(Tritylamino)propan-1-ol

Cat. No.: B1598560
CAS No.: 89448-83-9
M. Wt: 317.4 g/mol
InChI Key: PTKCEDPIGMNZSL-UHFFFAOYSA-N
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Description

3-(Tritylamino)propan-1-ol is a useful research compound. Its molecular formula is C22H23NO and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(tritylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-18-10-17-23-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23-24H,10,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKCEDPIGMNZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389364
Record name 3-(Tritylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89448-83-9
Record name 3-(Tritylamino)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(Tritylamino)-1-propanol was prepared according to the literature procedure (J.Heterocycl.Chem.; 1993, 30, 1197). To a solution of 3-amino-1-propanol (15.0 g/200 mmol) in THF (100 ml) was added a solution of tritylchloride (23.2 g/83.3 mmol) in THF (100 ml) dropwise at 0° C., and then the resulting solution was stirred at room temperature for 4 days. The solution was evaporated. The resulting residue was dissolved in water (100 ml) and dichloromethane (100 ml). The organic layer was separated. The aqueous layer was extracted with dichloromethane (100 ml×2). The combined organic layer was washed with brine (30 ml), dried over magnesium sulfate, filtered and concentrated. The residue was purified by recrystallization from toluene/hexane to afford a white crystal. (21.0 g/80%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-1-propanol (51 ml, 0.66 mol), chlorotriphenylmethane (184 g, 0.66 mol) and triethylamine (92 ml, 0.66 mol) in dichloromethane (1000 ml) was stirred at room temperature for 18 hours. The reaction mixture was diluted with water and the layers separated. The aqueous phase was extracted with further dichloromethane (2×) and the combined organic extracts were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was triturated well with diisopropyl ether, and the resulting solid was filtered and dried. This solid was then triturated with methanol, the suspension filtered, and the filtrate concentrated under reduced pressure, to give the title compound as a white solid, 139.1 g, 66% yield.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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